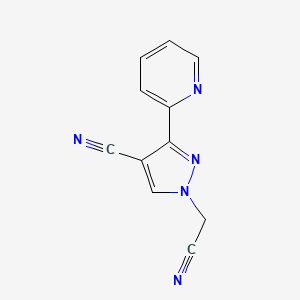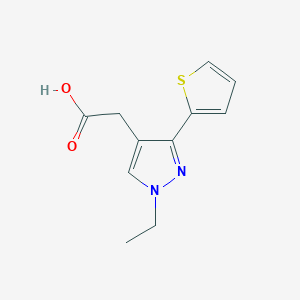
1-(1-环己基氮杂环丁烷-3-基)-1H-1,2,3-三唑-4-甲醛
描述
1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a useful research compound. Its molecular formula is C12H18N4O and its molecular weight is 234.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
该化合物的结构表明它可能在治疗感染方面具有潜在的功效,因为它含有咪唑基团,而咪唑基团以其抗菌特性而闻名 . 它可能对耐药菌株特别有效,为抗生素开发提供了新的途径。
抗结核药
鉴于迫切需要新的抗结核药物,这种化合物,由于其三唑部分,可以被探索其对结核分枝杆菌的功效 . 三唑类化合物在该领域显示出前景,进一步的研究可能会带来重大突破。
抗炎应用
该分子中的环己基氮杂环丁烷部分可能具有抗炎特性,使其成为开发治疗关节炎或哮喘等疾病的新型抗炎药物的候选药物 .
抗癌研究
三唑衍生物已被研究用于其在癌症治疗中的潜在作用。 可以合成这种化合物并筛选其对各种癌细胞系的活性,以确定其治疗潜力 .
抗病毒研究
咪唑环和三唑环存在于多种抗病毒药物中。 可以研究这种化合物用于对抗病毒感染,包括新出现的疾病 .
酶抑制
这种化合物的独特结构表明它可能作为酶抑制剂,这可能有助于治疗酶调节被破坏的疾病,例如代谢紊乱或神经退行性疾病 .
材料科学
该化合物坚固的杂环骨架可用于材料科学,开发具有独特特性的新型聚合物或涂层,例如提高热稳定性或化学抗性 .
药物设计与合成
作为一种多功能的合成子,这种化合物可用于设计和合成各种药物,利用其结构特征来创造具有提高疗效和安全性特征的新型治疗剂 .
属性
IUPAC Name |
1-(1-cyclohexylazetidin-3-yl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c17-9-10-6-16(14-13-10)12-7-15(8-12)11-4-2-1-3-5-11/h6,9,11-12H,1-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQWANJFULNPSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(C2)N3C=C(N=N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















